molecular formula C15H8O4 B1619063 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid CAS No. 602-69-7

9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid

Cat. No.: B1619063
CAS No.: 602-69-7
M. Wt: 252.22 g/mol
InChI Key: POPBYCBXVLHSKO-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid: is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two keto groups at the 9 and 10 positions and a carboxylic acid group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene using molecular oxygen in the presence of activated carbon as a promoter . Another approach involves the reaction of anthraquinone derivatives with suitable oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the formation of various coordination polymers and metal-organic frameworks .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a fluorescent probe for detecting metal ions. Its ability to form stable complexes with metal ions makes it useful in bioimaging and diagnostic applications .

Industry: In industrial applications, this compound is used in the development of advanced materials, including luminescent materials and catalysts for various chemical processes .

Comparison with Similar Compounds

Uniqueness: 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid is unique due to the specific positioning of the keto and carboxylic acid groups, which confer distinct chemical reactivity and coordination properties. This makes it particularly useful in the synthesis of coordination polymers and as a fluorescent probe for metal ions .

Properties

IUPAC Name

9,10-dioxoanthracene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O4/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPBYCBXVLHSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975625
Record name 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid
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Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602-69-7
Record name Anthraquinone-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Anthraquinonecarboxylic acid
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Record name 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid
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Record name 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid
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Synthesis routes and methods

Procedure details

The purified benzanthrone (63.7 g, 0.277 mol) was dissolved in glacial HOAc (1.5 L) (heated to 90°) and stirred with a mechanical stirrer. After cooling to 80°, solid CrO3 (Mallinckrodt, 200 g, 2 mol) was added in 5 g portions over about 4 h. The exothermic reaction maintained the mixture at 80° during this time and CO2 was evolved. After CO2 evolution ceased and the reaction temperature fell, the heating mantle was reapplied and the reaction stirred at 75° for an additional 6 h. The reaction was cooled to RT and stirred overnight. H2O (1.5 L) was then added to the dark-green solution. The reaction was then filtered to give a deep brown solid which was washed with CH3OH (200 mL) until the washings were colorless. The resulting solid was dissolved in hot 2-methoxyethanol (2 L) and filtered through Celite® to remove a black solid residue. The volume of the solution was reduced to 75 mL (some solid formed) and diluted with CH3OH (100 mL to give the product. This material was removed by filtration to give 32.0 g (46%) of golden brown 9,10-dihydro-9,10-dioxo-1-anthracenecarboxylic acid mp 287°-289°, (C, H), (lit. mp 293°-294°, Chemistry of Carbon Compounds IIIb, edited by E. H. Rodd, 1419 (1956), Elsevier, New York).
Quantity
63.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
CrO3
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.5 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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